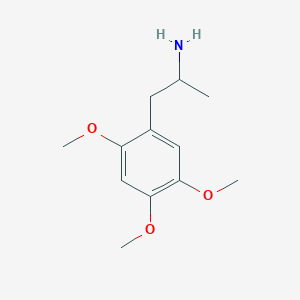

2,4,5-三甲氧基苯丙胺

描述

2,4,5-Trimethoxyamphetamine (TMA-2) is a potent psychedelic compound that acts as a serotonin 5HT(2) receptor agonist. It is one of the designer drugs derived from dimethoxyamphetamine and has been found on the illicit drug market. TMA-2 is known for its psychotropic potency, which is greater than that of mescaline and other related compounds .

Synthesis Analysis

The synthesis of TMA-2 has been described using methods that involve the general approach of Ramirez and Burger, which was also used to synthesize other homologues of mescaline. The synthesis process results in a compound that is chemically identical to previously described TMA-2, ensuring pharmacological similarity .

Molecular Structure Analysis

X-ray diffraction structure analyses have been conducted on TMA-2, revealing the relative structural arrangements of possible pharmacodynamic groups. These analyses provide insights into the molecular conformation of TMA-2, which resembles that of other substituted phenethylamines and is distinct from neurotransmitters like dopamine and norepinephrine .

Chemical Reactions Analysis

TMA-2 is mainly metabolized by O-demethylation, and studies have identified CYP2D6 as the only cytochrome P450 isoenzyme involved in this metabolic step. However, the metabolites formed are in very small amounts. TMA-2 and its derivatives have also been shown to be non-mechanism-based competitive inhibitors of CYP2D6, which suggests potential but unlikely interactions with other CYP2D6 substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMA-2 have been studied through methods such as gas chromatography-mass spectrometry (GC-MS). A GC-MS technique, especially when combined with trifluoroacetyl (TFA) derivatization, has been developed to discriminate and identify the six aromatic positional isomers of TMA, including TMA-2. This method is powerful for distinguishing controlled substances like TMA-2 from other uncontrolled TMAs .

Relevance to Case Studies

The psychotomimetic properties of TMA-2 have been explored in human subjects, where it has been shown to induce hallucinations at certain dosages. The drug's effects have been described as parallel in intensity and duration to those of other psychotropic substances, although vivid hallucinations were not always observed . The receptor interaction profiles of TMA-2 and related compounds have been examined, showing moderate to high affinities for the serotonergic 5-HT2A receptor, which is likely responsible for the psychedelic effects observed in humans .

科学研究应用

受体相互作用谱:TMA-2 是一种强效迷幻剂,研究表明它与血清素 5-HT2A 受体等结合具有中等到高亲和力。这些发现表明 TMA-2 和相关化合物可能由于在 5-HT2A 受体上的高亲和力结合而在人体内诱导类似迷幻剂的效果(Kolaczynska 等人,2019)。

代谢和毒理学检测:已使用气相色谱/质谱技术对大鼠尿液中 TMA-2 的代谢和检测进行了研究。这些研究对于了解该药物的代谢途径和开发检测其在生物样本中的方法至关重要(Ewald 等人,2006)。

对单胺神经传递的影响:已进行研究,探讨 TMA-2 对大鼠脑突触小体中单胺再摄取和释放的影响。这对于了解 TMA-2 对中枢神经系统神经传递的影响非常重要(Nagai 等人,2007)。

迷幻特性:TMA-2 的精神错乱(致幻)特性一直是研究的主题,有助于我们了解其对人类知觉和认知的影响(Shulgin 等人,1961)。

生物转化研究:已对丝状真菌毛霉如何代谢 TMA-2 进行了研究,这有助于药物代谢和药代动力学的更广泛领域(Foster 等人,1992)。

小鼠的行为效应:对 TMA-2 的行为效应的研究,例如小鼠的头部抽搐反应,提供了对其精神活性特性和在神经科学研究中的潜在应用的见解(Halberstadt 等人,2019)。

药代动力学研究:一项涉及为在人类死后样本中与 TMA-2 结构相似的化合物 2C-T-7 开发定量方法的研究对法医毒理学和药物滥用监测具有重要意义(Curtis 等人,2003)。

大鼠血浆中的定量分析:开发了一种在大鼠血浆中鉴定和定量 TMA-2 的方法,这对于药代动力学和毒理学研究至关重要(Pirisi 等人,2013)。

安全和危害

未来方向

Future research could focus on the pharmacology of 2,4,5-Trimethoxyamphetamine and its related compounds, as their pharmacology is mostly undefined . Further studies on receptor binding and activation profiles of these derivatives at monoamine receptors and transporters could provide valuable insights .

属性

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSIMAWGATVNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15995-72-9 (hydrochloride) | |

| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00874364 | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethoxyamphetamine | |

CAS RN |

1083-09-6, 22199-15-1 | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

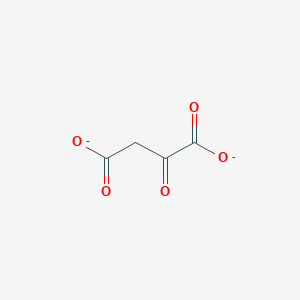

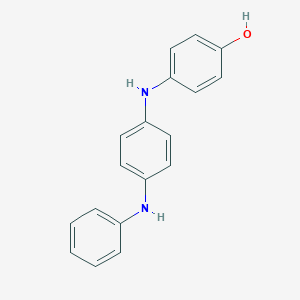

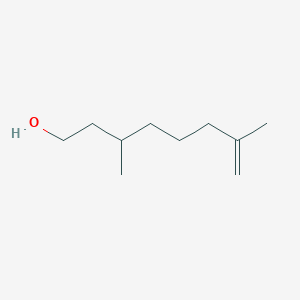

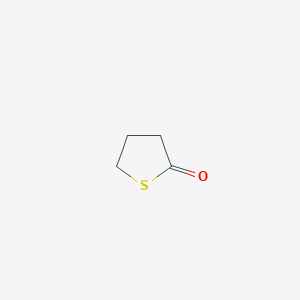

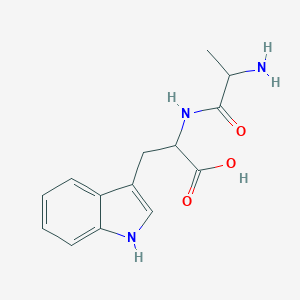

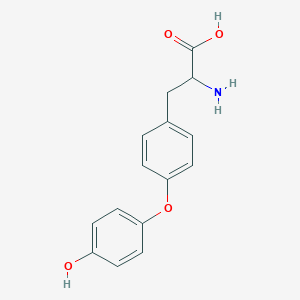

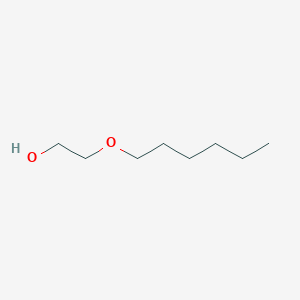

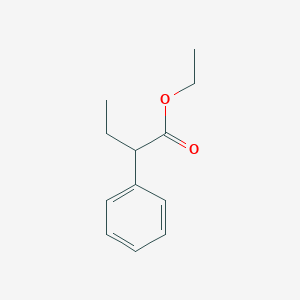

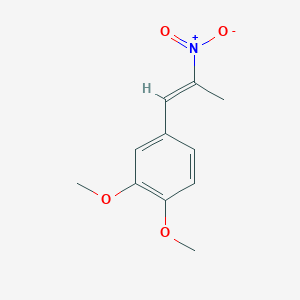

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)

![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)